

5-Vinylcytidine: A Comprehensive Technical Guide to its Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Vinylcytidine is a synthetic pyrimidine nucleoside analog with potential applications in antiviral and anticancer research. A thorough understanding of its chemical properties and stability is paramount for its effective use in drug discovery and development. This technical guide provides an in-depth overview of the known and predicted chemical properties of **5-Vinylcytidine**, along with a detailed analysis of its potential stability challenges. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines reported information with computationally predicted values to offer a comprehensive profile. Detailed experimental protocols for characterization and stability assessment are also provided to facilitate further research.

Chemical Properties of 5-Vinylcytidine

The fundamental chemical properties of **5-Vinylcytidine** are crucial for its handling, formulation, and interpretation in biological assays. While experimental data is scarce, a combination of reported information and in-silico predictions provides a solid foundation for its characterization.

General Properties



Property	Value	Source
IUPAC Name	4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofura n-2-yl)-5-vinylpyrimidin-2(1H)-one	IUPAC Naming Convention
CAS Number	1846584-62-0	Chemical Abstracts Service
Molecular Formula	C11H15N3O5	Reported in Supplier Databases
Molecular Weight	269.25 g/mol	Reported in Supplier Databases
Appearance	White to off-white solid (Predicted)	General appearance of similar nucleosides

Physicochemical Properties (Predicted)

Due to the absence of experimentally determined values in publicly available literature, the following physicochemical properties have been predicted using computational models. These values should be considered as estimates and require experimental verification.

Property	Predicted Value	Prediction Tool/Method
Melting Point	215-225 °C	Online Melting Point Prediction Tools
Boiling Point	Decomposes before boiling	General property of nucleosides
pKa (acidic)	~9.5 (N3-H of cytosine ring)	Chemicalize, ACD/Percepta
pKa (basic)	~4.2 (N3 of cytosine ring)	Chemicalize, ACD/Percepta
LogP	-1.5 to -1.0	Chemicalize, ACD/Percepta

Solubility Profile (Predicted)



The solubility of **5-Vinylcytidine** is predicted based on its polar nature, attributed to the ribose moiety and the cytosine base.

Solvent	Predicted Solubility	Rationale/Prediction Tool
Water	Soluble	High polarity, hydrogen bonding capability (Chemicalize)
Dimethyl Sulfoxide (DMSO)	Soluble	Polar aprotic solvent, effective for many nucleosides
Methanol	Sparingly Soluble	Polar protic solvent
Ethanol	Sparingly Soluble	Polar protic solvent
Dichloromethane	Insoluble	Non-polar solvent
Hexane	Insoluble	Non-polar solvent

Chemical Stability of 5-Vinylcytidine

The stability of **5-Vinylcytidine** is a critical factor influencing its shelf-life, formulation development, and in-vivo efficacy. While specific stability studies on **5-Vinylcytidine** are not readily available, its structural features suggest potential degradation pathways. The presence of a vinyl group at the 5-position of the pyrimidine ring is a key feature that can influence its reactivity and stability.

Potential Degradation Pathways

Based on the chemical structure of **5-Vinylcytidine** and the known stability of related nucleoside analogs, the following degradation pathways are proposed:

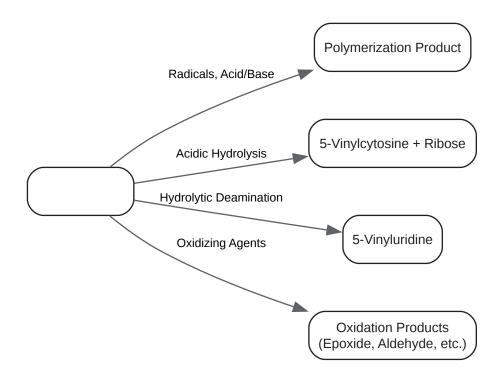
- Polymerization: The vinyl group is susceptible to free-radical or acid/base-catalyzed polymerization. This has been observed in the related compound, 2'-deoxy-5-vinylcytidine, which is reported to polymerize readily.
- Hydrolysis: The glycosidic bond between the ribose sugar and the cytosine base can be susceptible to hydrolysis, particularly under acidic conditions, leading to the formation of 5-



vinylcytosine and ribose. The amino group of the cytosine ring can also undergo hydrolytic deamination to form 5-vinyluridine, especially at elevated temperatures and non-neutral pH.

- Oxidation: The vinyl group is prone to oxidation, which can lead to the formation of various degradation products, including the corresponding epoxide, aldehyde, or carboxylic acid. The double bond can also be cleaved under strong oxidizing conditions.
- Photodegradation: Exposure to UV light may induce photochemical reactions, including dimerization of the pyrimidine ring or reactions involving the vinyl group.

The following diagram illustrates the potential degradation pathways of **5-Vinylcytidine**.



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Caption: Proposed degradation pathways of **5-Vinylcytidine**.

Experimental Protocols

To facilitate further research and verification of the predicted properties, the following experimental protocols are provided. These are general methods that can be adapted and optimized for **5-Vinylcytidine**.



Characterization of 5-Vinylcytidine

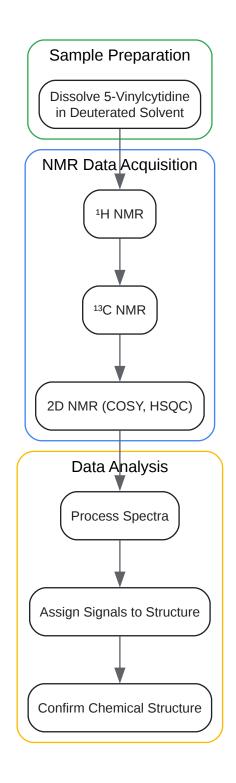
Objective: To confirm the chemical structure of **5-Vinylcytidine**.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **5-Vinylcytidine** in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC).
- Data Analysis: Assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule to confirm the structure.

The following diagram outlines the general workflow for NMR analysis.





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Caption: General workflow for NMR-based structural confirmation.

Objective: To determine the purity of a **5-Vinylcytidine** sample.



Methodology:

- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 270 nm.
- Sample Preparation: Prepare a stock solution of **5-Vinylcytidine** in a suitable solvent (e.g., water or DMSO) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).
- Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. Calculate the purity based on the peak area percentage.

Stability Indicating Method Development and Stability Testing

Objective: To develop a stability-indicating HPLC method and assess the stability of **5-Vinylcytidine** under various stress conditions.

Methodology:

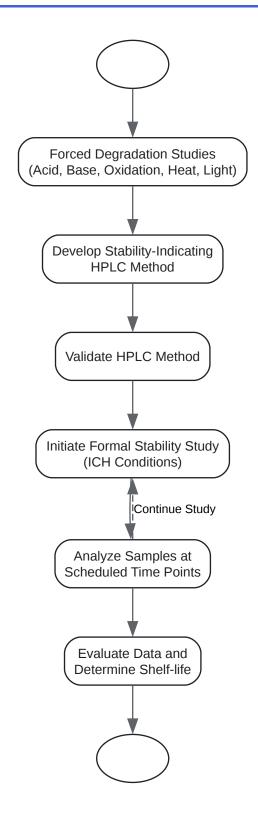
- Forced Degradation Studies:
 - Acidic Hydrolysis: Treat a solution of 5-Vinylcytidine with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.
 - Basic Hydrolysis: Treat a solution with 0.1 M NaOH at room temperature.



- Oxidative Degradation: Treat a solution with 3% H₂O₂ at room temperature.
- Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80 °C).
- Photodegradation: Expose a solution to UV light (e.g., 254 nm).
- HPLC Method Development: Develop an HPLC method (as described in 3.1.2) that can separate the intact 5-Vinylcytidine from all its degradation products. The method is considered "stability-indicating" if all degradation peaks are resolved from the main peak and from each other.
- Formal Stability Study:
 - Store samples of 5-Vinylcytidine under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated stability).
 - Analyze the samples at specified time points using the validated stability-indicating HPLC method.
 - Monitor for the appearance of degradation products and the decrease in the concentration of 5-Vinylcytidine.

The following diagram illustrates the workflow for a stability study.





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Caption: Workflow for conducting a stability study of **5-Vinylcytidine**.

Conclusion



5-Vinylcytidine is a promising nucleoside analog with potential therapeutic applications. This technical guide has provided a comprehensive overview of its chemical properties and stability profile, combining the limited available data with computational predictions. The provided experimental protocols offer a starting point for researchers to further characterize this molecule and assess its stability under various conditions. A thorough understanding of these parameters is essential for advancing the development of **5-Vinylcytidine** as a potential therapeutic agent. It is strongly recommended that the predicted properties be confirmed through experimental validation.

Disclaimer

The predicted values for melting point, pKa, and solubility are based on computational models and should be used as estimates. Experimental verification is required for accurate determination of these properties. The proposed degradation pathways are based on chemical principles and data from related compounds and have not been experimentally confirmed for **5-Vinylcytidine**.

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